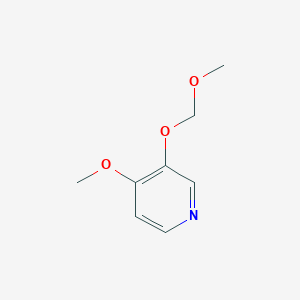
9(10H)-Acridinone, 10-methyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinone, 10-methyl-2-nitro- is a chemical compound that belongs to the acridone family. Acridones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. This particular compound is characterized by the presence of a nitro group at the 2-position and a methyl group at the 10-position on the acridinone core.
Preparation Methods
The synthesis of 9(10H)-Acridinone, 10-methyl-2-nitro- typically involves the nitration of 10-methylacridinone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
9(10H)-Acridinone, 10-methyl-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group at the 10-position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions include 10-methyl-2-aminoacridinone and 10-carboxy-2-nitroacridinone, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9(10H)-Acridinone, 10-methyl-2-nitro- has several scientific research applications:
Biology: The compound is employed in the study of enzyme activities, particularly nitroreductases, due to its ability to undergo reduction reactions.
Medicine: Acridone derivatives, including 9(10H)-Acridinone, 10-methyl-2-nitro-, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the development of fluorescent probes for imaging and diagnostic applications.
Mechanism of Action
The biological activity of 9(10H)-Acridinone, 10-methyl-2-nitro- is primarily attributed to its interaction with enzymes such as nitroreductases. The nitro group undergoes reduction to form an amino group, which can then participate in various biochemical pathways. This reduction process is often accompanied by a change in fluorescence properties, making the compound useful as a fluorescent probe for imaging applications.
Comparison with Similar Compounds
Similar compounds to 9(10H)-Acridinone, 10-methyl-2-nitro- include other nitro-substituted acridones and acridines. For example:
10-Methyl-2-aminoacridinone: This compound is the reduced form of 9(10H)-Acridinone, 10-methyl-2-nitro- and exhibits different chemical and biological properties.
2-Nitroacridine: Lacks the methyl group at the 10-position, leading to differences in reactivity and biological activity.
10-Methylacridinone: Lacks the nitro group, making it less reactive in reduction reactions but still useful in other synthetic applications.
The uniqueness of 9(10H)-Acridinone, 10-methyl-2-nitro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
58658-02-9 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
10-methyl-2-nitroacridin-9-one |
InChI |
InChI=1S/C14H10N2O3/c1-15-12-5-3-2-4-10(12)14(17)11-8-9(16(18)19)6-7-13(11)15/h2-8H,1H3 |
InChI Key |
WGLIJWFRDRLVPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


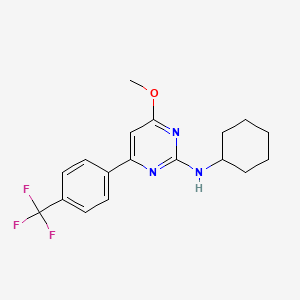
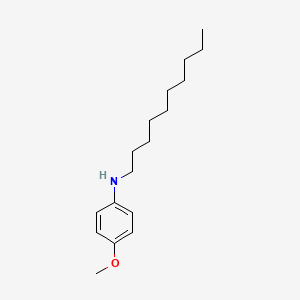
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
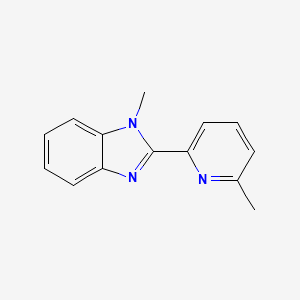
![N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide](/img/structure/B12932596.png)
![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
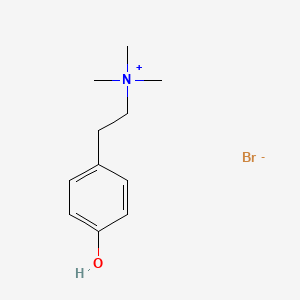

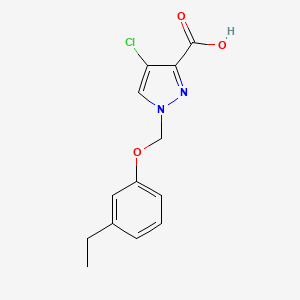
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)

